REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([O:10]CC2C=CC=CC=2)[C:5]([C:6]#[N:7])=[C:4]([F:18])[CH:3]=1.C(Cl)Cl.B(Br)(Br)Br>O>[Br:1][C:2]1[CH:9]=[C:8]([OH:10])[C:5]([C:6]#[N:7])=[C:4]([F:18])[CH:3]=1
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Name
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4-bromo-2-fluoro-6-[(phenylmethyl)oxy]benzonitrile
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C#N)C(=C1)OCC1=CC=CC=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice-water bath
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated to a yellow residue
|
Type
|
ADDITION
|
Details
|
The residue was treated with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
a precipitate formed which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C#N)C(=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |